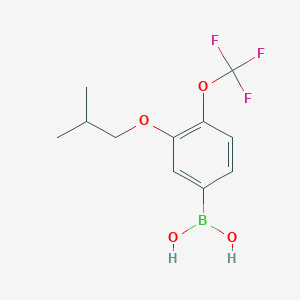

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid

Descripción

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is an organoboron compound with the molecular formula C11H14BF3O4. This compound is characterized by the presence of both isobutoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Propiedades

IUPAC Name |

[3-(2-methylpropoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BF3O4/c1-7(2)6-18-10-5-8(12(16)17)3-4-9(10)19-11(13,14)15/h3-5,7,16-17H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEUPUDDDXMFQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isobutoxy-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and usually takes place in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes the following types of reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.

Substitution: The isobutoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenol Derivatives: Formed through oxidation of the boronic acid group.

Aplicaciones Científicas De Investigación

Drug Development

Overview : The compound is significant in pharmaceutical research due to its ability to form stable complexes with biomolecules. It acts as a crucial intermediate in the synthesis of various drugs.

Case Studies :

- Cancer Treatment : Research has demonstrated that boronic acids, including 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, can inhibit proteasome activity, contributing to the development of anti-cancer therapies. For instance, studies have shown that boron-based compounds can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

- Diabetes Management : Boronic acids are being explored for their potential in glucose-sensing applications. A study indicated that conjugates of chitosan with phenylboronic acids can be used for controlled insulin delivery in response to glucose levels, offering a promising approach for diabetes treatment .

Organic Synthesis

Overview : The compound is utilized in cross-coupling reactions, which are essential for creating complex organic molecules.

Applications :

- Agrochemicals and Fine Chemicals Production : Its role in Suzuki-Miyaura coupling reactions allows for the formation of carbon-carbon bonds, facilitating the synthesis of various agrochemicals and pharmaceuticals .

| Application Type | Reaction Type | Result |

|---|---|---|

| Agrochemical Synthesis | Suzuki Coupling | Formation of complex molecules |

| Pharmaceutical Synthesis | Cross-Coupling Reactions | Enhanced drug efficacy |

Material Science

Overview : In material science, 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid contributes to the development of advanced materials.

Case Studies :

- Nanomaterials Development : The compound has been used in synthesizing nanocomposites that exhibit improved mechanical properties and thermal stability. These materials have potential applications in electronics and coatings .

- Polymer Science : Research indicates that incorporating boronic acids into polymer matrices can enhance their properties, making them suitable for various industrial applications .

Analytical Chemistry

Overview : The compound serves as a reagent in several analytical techniques.

Applications :

- Chromatography and Spectroscopy : It aids in detecting and quantifying compounds with high precision. Its ability to form complexes with various analytes improves sensitivity and selectivity in analytical methods .

| Analytical Technique | Role of Compound | Benefit |

|---|---|---|

| Chromatography | Reagent | Enhanced detection sensitivity |

| Spectroscopy | Complexing agent | Improved analyte quantification |

Environmental Chemistry

Overview : The compound is employed in environmental studies to understand pollutant behavior and develop remediation strategies.

Applications :

- Pollutant Detection : Studies have shown that boronic acids can be used to detect environmental pollutants through selective binding interactions .

- Remediation Techniques : The compound's reactivity allows it to be used in developing methods for cleaning up contaminated environments, contributing to sustainable practices .

Mecanismo De Acción

The mechanism of action of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product.

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but lacks the isobutoxy group.

3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid: Similar but with an isopropoxy group instead of an isobutoxy group.

Uniqueness

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both isobutoxy and trifluoromethoxy groups, which can influence its reactivity and the properties of the resulting products. This makes it a valuable compound in the synthesis of specialized organic molecules .

Actividad Biológica

3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and molecular biology. This compound is characterized by its unique trifluoromethoxy group, which may enhance its biological activity compared to other boronic acids.

Chemical Structure and Properties

The chemical structure of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid can be summarized as follows:

- Molecular Formula : C12H14B F3O3

- Molecular Weight : 273.05 g/mol

- IUPAC Name : 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid

Boronic acids, including 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid, are known to interact with various biological targets, primarily through reversible covalent bonding with diols in sugars and other biomolecules. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various phenylboronic acids, including derivatives like 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid. Research indicates that these compounds exhibit significant antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus . The trifluoromethoxy group is believed to enhance the lipophilicity of the compound, improving membrane penetration and increasing efficacy.

Potential in Cancer Therapy

The unique properties of boronic acids suggest potential applications in cancer therapy. Boron compounds can act as inhibitors of proteasomes, which are critical for regulating protein degradation in cancer cells. By disrupting this pathway, these compounds may induce apoptosis in malignant cells .

Case Studies

- Antibacterial Activity : A study conducted on a series of trifluoromethoxy phenylboronic acids showed that certain derivatives displayed promising antibacterial activity when tested against E. coli. The structure-activity relationship indicated that modifications at the para position significantly influenced potency .

- HSL Inhibition : A patent describes the use of boronic acids to inhibit HSL, suggesting that compounds like 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic acid could be developed into therapeutic agents for metabolic disorders .

Data Table: Biological Activities of 3-Isobutoxy-4-(trifluoromethoxy)phenylboronic Acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.